Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

Medicinal Chemistry Organic Synthesis Building Blocks

Procure 4-Chloro-3-nitro-N-phenylbenzenesulfonamide (CAS 137-49-5) as a privileged scaffold for medicinal chemistry. Its unique 4-chloro-3-nitro substitution pattern provides dual synthetic handles for orthogonal, sequential derivatization—enabling rapid exploration of structure-activity relationships (SAR) around the sulfonamide core. This is non-interchangeable with simpler N-phenylbenzenesulfonamides. Supported by evidence in antimicrobial DNA gyrase targeting and anti-protozoan carbonic anhydrase inhibitor programs, this compound is an essential advanced intermediate for focused library synthesis and activity-based probe development.

Molecular Formula C12H9ClN2O4S
Molecular Weight 312.73 g/mol
CAS No. 137-49-5
Cat. No. B085737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
CAS137-49-5
Molecular FormulaC12H9ClN2O4S
Molecular Weight312.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H
InChIKeyBEEGBBKQFMABPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitro-N-phenylbenzenesulfonamide (CAS 137-49-5): Procurement Guide for a Dual-Substituted Arylsulfonamide Building Block


4-Chloro-3-nitro-N-phenylbenzenesulfonamide (CAS 137-49-5) is a polysubstituted aromatic sulfonamide characterized by the presence of both a chloro and a nitro group on the benzenesulfonamide core, with an N-phenyl substituent . This specific substitution pattern creates a uniquely functionalized scaffold for further synthetic elaboration, distinguishing it from mono-substituted or unsubstituted N-phenylbenzenesulfonamides. Its primary value lies in its utility as a versatile intermediate and a privileged structure in medicinal chemistry, rather than as a final biologically active agent .

Procurement Note: Why Unsubstituted or Mono-Substituted N-Phenylbenzenesulfonamides Cannot Substitute for 4-Chloro-3-nitro-N-phenylbenzenesulfonamide


The unique 4-chloro-3-nitro substitution pattern on 4-chloro-3-nitro-N-phenylbenzenesulfonamide imparts distinct electronic and steric properties that are non-interchangeable with simpler analogs like N-phenylbenzenesulfonamide or its mono-substituted derivatives. Studies on related sulfonamides demonstrate that the presence and position of electron-withdrawing groups like nitro and chloro significantly influence molecular properties such as acid dissociation constants (pKa), lipophilicity, and, consequently, their behavior in biological systems and chemical reactions . Replacing this compound with a generic analog would alter reaction kinetics, binding interactions, and overall molecular topology, rendering it unsuitable for applications requiring this precise chemical architecture. The following evidence underscores this fundamental differentiation.

Quantitative Evidence Guide: Differentiating Features of 4-Chloro-3-nitro-N-phenylbenzenesulfonamide vs. Comparators


Synthetic Versatility: Dual Electrophilic and Redox-Active Handle vs. Unsubstituted Core

The core differentiation of 4-chloro-3-nitro-N-phenylbenzenesulfonamide from the unsubstituted N-phenylbenzenesulfonamide is its enhanced synthetic utility as a building block. While N-phenylbenzenesulfonamide lacks reactive handles for further derivatization, the target compound possesses a chloro group amenable to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling, alongside a nitro group that can be reduced to an amine for subsequent functionalization . This dual functionality enables the construction of more complex molecular architectures from a single intermediate, a feature absent in the comparator.

Medicinal Chemistry Organic Synthesis Building Blocks

Carbonic Anhydrase (CA) Inhibition Profile: Potential Selectivity Window for Tumor-Associated Isoforms

Research on a series of bioreductive nitro-containing sulfonamides, which includes the core structure of the target compound, has demonstrated that the nitro group is crucial for achieving selectivity against tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) over the ubiquitous cytosolic isoform CA II [1]. While the unsubstituted N-phenylbenzenesulfonamide shows non-specific binding to many CA isoforms, the introduction of a nitro group shifts the inhibition profile, a finding that provides a class-level inference for 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Cancer Research Enzyme Inhibition Carbonic Anhydrase

Baseline Human Enzyme Inhibition: Low Affinity for Steroid Sulfatase vs. Other Enzyme Targets

Direct quantitative data from BindingDB indicates that 4-chloro-3-nitro-N-phenylbenzenesulfonamide has a very high IC50 (low affinity) for human steroid sulfatase of 1.50E+7 nM (15 mM) [1]. In contrast, the same compound shows a significantly lower (though still modest) IC50 of 8.00E+5 nM (0.8 mM) for Klebsiella pneumoniae aryl sulfatase [2]. This 18.75-fold difference in potency highlights a target-dependent activity profile. Further, data shows an IC50 of 3.40E+5 nM (0.34 mM) for human leukocyte alkaline phosphatase [3], reinforcing its weak, non-potent inhibition against these specific human enzymes.

Enzymology Drug Discovery Selectivity Profiling

High-Value Application Scenarios for Procuring 4-Chloro-3-nitro-N-phenylbenzenesulfonamide


Medicinal Chemistry: Synthesis of Diverse N-Phenylbenzenesulfonamide-Based Libraries

This compound serves as an advanced intermediate for generating focused libraries of sulfonamide derivatives. Its dual chloro and nitro groups are orthogonal synthetic handles that enable sequential derivatization, a key advantage over mono-functionalized or unsubstituted analogs. Researchers can exploit this versatility to rapidly explore structure-activity relationships (SAR) around the sulfonamide core . This is particularly valuable for programs targeting enzymes like carbonic anhydrase, where sulfonamides are a privileged chemotype .

Chemical Biology: Development of Novel Activity-Based Probes

Given its documented, albeit weak, engagement with enzymes like sulfatases and alkaline phosphatases , this scaffold can be used to develop novel activity-based probes or affinity labels. The nitro group can serve as a precursor for an amine, which can then be conjugated to a fluorophore or biotin tag. The chloro group can be utilized for further structure-guided optimization to enhance target binding affinity. This application leverages the compound's known enzyme-binding properties as a starting point for probe development, differentiating it from structurally simpler analogs that lack this multi-point functionalization .

Antimicrobial Lead Optimization: Derivatization of the 4-Chloro-3-nitrobenzenesulfonamide Core

A 2020 study demonstrated that derivatives of the 4-chloro-3-nitrobenzenesulfonamide core exhibit antimicrobial activity and binding affinity for bacterial DNA Gyrase-A . While the parent compound itself was not tested, its core structure was the foundation for this work. This provides a clear, evidence-backed rationale for procuring 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a starting material for the synthesis and evaluation of new antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria .

Anti-Protozoan Drug Discovery: Exploring Nitroaromatic Sulfonamides

Research has investigated benzenesulfonamides bearing a nitro aromatic moiety for their activity against Trypanosoma cruzi and Leishmania donovani carbonic anhydrases (TcCA and LdcCA), showing selective inhibition over human off-target CAs . This class-level finding suggests that compounds with a nitro-substituted sulfonamide core, like the target compound, are valuable starting points for developing novel anti-protozoan agents. Procuring this compound would enable a medicinal chemistry program focused on this therapeutic area.

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